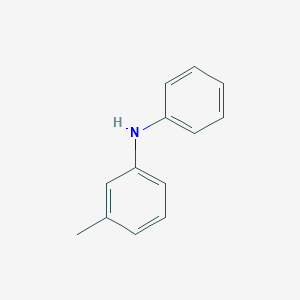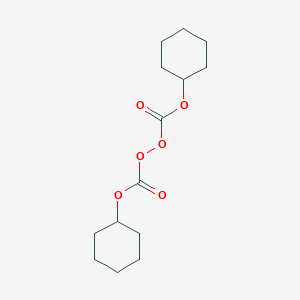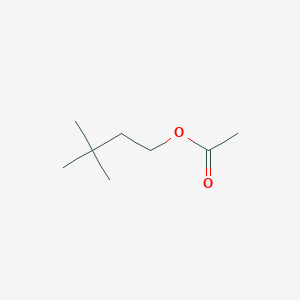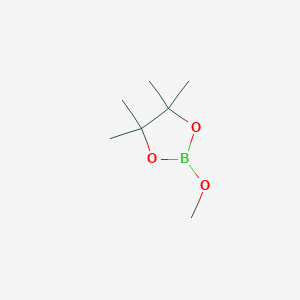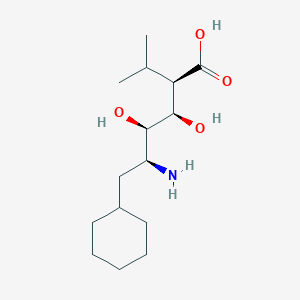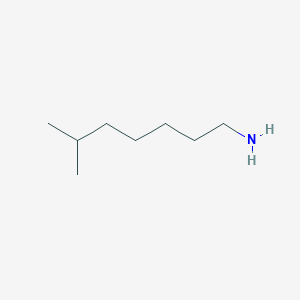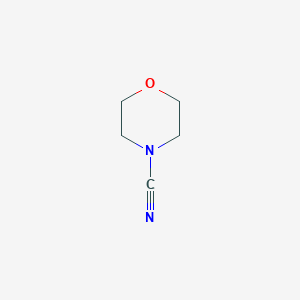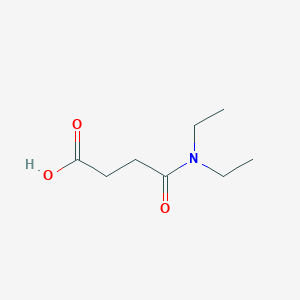![molecular formula C9H8N2 B073783 2-Methyl-[1,8]naphthyridine CAS No. 1569-16-0](/img/structure/B73783.png)
2-Methyl-[1,8]naphthyridine
Overview
Description
2-Methyl-[1,8]naphthyridine is a heterocyclic compound with the empirical formula C9H8N2 . It is a solid substance and is part of a class of compounds known as naphthyridines .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 2-Methyl-[1,8]naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Molecular Structure Analysis
The molecular weight of 2-Methyl-[1,8]naphthyridine is 144.17 . The SMILES string representation of its structure is Cc1ccc2cccnc2n1 .
Physical And Chemical Properties Analysis
2-Methyl-[1,8]naphthyridine is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Medicinal Chemistry
1,8-Naphthyridines, including 2-Methyl-[1,8]naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Antihypertensive and Antiarrhythmic Applications
Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These compounds can help control high blood pressure and regulate heart rhythm.
Herbicide Safeners
1,8-Naphthyridine compounds also find use as herbicide safeners . These compounds can protect crops from the damaging effects of herbicides.
Immunostimulants
Some 1,8-naphthyridine compounds are used as immunostimulants . These compounds can boost the body’s immune response.
Ligands
This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Components of Light-Emitting Diodes (LEDs)
1,8-Naphthyridines are used as components of light-emitting diodes . These compounds can help improve the efficiency and color quality of LEDs.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . These compounds can enhance the performance of solar cells.
Molecular Sensors
1,8-Naphthyridines are used in molecular sensors . These compounds can help detect changes in physical or chemical conditions.
Safety and Hazards
Future Directions
The synthesis of 1,8-naphthyridines, including 2-Methyl-[1,8]naphthyridine, has been a topic of interest due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .
Mechanism of Action
Target of Action
It’s worth noting that naphthyridine compounds have been found to exhibit diverse biological activities and photochemical properties . For instance, some naphthyridine compounds have reached the drug market for the treatment of bacterial infections .
Mode of Action
For example, Nicotinamide N-methyltransferase (NNMT), a S-adenosyl-l-methionine (SAM)-dependent enzyme, catalyzes N-methylation of nicotinamide (NA) and other pyridines to form N-methyl pyridinium ions .
Biochemical Pathways
Naphthyridine compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is classified as having high gastrointestinal absorption and is considered to be bbb permeant .
Result of Action
Naphthyridine compounds are known to have diverse biological activities, including antibacterial effects .
properties
IUPAC Name |
2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRUYCICUXURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166157 | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-[1,8]naphthyridine | |
CAS RN |
1569-16-0 | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1569-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




